molecular formula C13H14ClN3O B7850238 2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

Cat. No.: B7850238
M. Wt: 263.72 g/mol
InChI Key: LIMGGNNDNQRBJG-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves several steps, including specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including alkylation, oxidation, and substitution reactions.

    Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: These reactions typically require specific reagents, catalysts, and solvents to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include CID 12345678 and CID 87654321.

    Uniqueness: this compound may exhibit unique properties such as higher reactivity, selectivity, or stability compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-2-11-7-12(18)17-13(16-11)15-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMGGNNDNQRBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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